Cas no 1707563-47-0 (2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid)
![2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1707563-47-0x500.png)
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid 化学的及び物理的性質
名前と識別子
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- SB65109
- 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylicacid
- 2-(3-methoxyphenyl)-2'-oxo-spiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- 1707563-47-0
- 2-(3-methoxyphenyl)-2-oxo-spiro[cyclopropane-1,3-indoline]-5-carboxylic acid
- Spiro[cyclopropane-1,3'-[3H]indole]-5'-carboxylic acid, 1',2'-dihydro-2-(3-methoxyphenyl)-2'-oxo-
-
- インチ: 1S/C18H15NO4/c1-23-12-4-2-3-10(7-12)14-9-18(14)13-8-11(16(20)21)5-6-15(13)19-17(18)22/h2-8,14H,9H2,1H3,(H,19,22)(H,20,21)
- InChIKey: MUWCRAUDYHYSAW-UHFFFAOYSA-N
- ほほえんだ: O=C1C2(C3C=C(C(=O)O)C=CC=3N1)CC2C1C=CC=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 309.10010796g/mol
- どういたいしつりょう: 309.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- ふってん: 561.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.23±0.40(Predicted)
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM211641-1g |
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid |
1707563-47-0 | 95+% | 1g |
$458 | 2021-08-04 | |
Chemenu | CM211641-10g |
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid |
1707563-47-0 | 95+% | 10g |
$1459 | 2021-08-04 | |
Chemenu | CM211641-1g |
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid |
1707563-47-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM211641-5g |
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid |
1707563-47-0 | 95+% | 5g |
$1043 | 2021-08-04 |
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acidに関する追加情報
Introduction to 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid (CAS No. 1707563-47-0)
2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid, identified by its CAS number 1707563-47-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic derivative combines a cyclopropane ring with an indoline scaffold, further functionalized with a methoxyphenyl group and a carboxylic acid moiety. The unique architecture of this molecule presents intriguing opportunities for biological activity and has been the subject of extensive research in recent years.
The spiro[cyclopropane-1,3'-indoline] core of this compound is particularly noteworthy due to its rigid three-membered ring structure, which can impose conformational constraints on the attached functional groups. This rigidity often enhances binding affinity and selectivity in biological targets, making such scaffolds valuable in drug design. The presence of the 3-methoxyphenyl group introduces hydrophobic interactions and potential electronic modulation, while the carboxylic acid functionality provides a site for further derivatization or salt formation, which is commonly employed in drug formulation to improve solubility and pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the spirocyclic core may interact favorably with specific pockets in protein targets, particularly those involved in enzyme inhibition or receptor modulation. The methoxyphenyl substituent has been shown to enhance binding through π-stacking interactions, a common mechanism in drug-receptor recognition. Furthermore, the carboxylic acid group could engage in hydrogen bonding or ionic interactions, depending on the target protein's environment.
In the context of medicinal chemistry, the synthesis of analogs derived from 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid has been explored as a strategy to optimize pharmacological profiles. Modifications such as altering the cyclopropane ring size or introducing additional substituents on the indoline scaffold have yielded compounds with enhanced potency or altered selectivity. For instance, recent publications highlight derivatives that exhibit promising activity against inflammatory pathways by modulating key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
The spiro[cyclopropane-1,3'-indoline] motif has also been investigated for its potential in antimicrobial applications. The rigid structure disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways, offering a novel approach to combat resistant strains. Preliminary data indicate that certain analogs of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative species without cross-resistance to existing antibiotics. This finding is particularly relevant in light of the growing crisis posed by antibiotic-resistant pathogens.
From a synthetic perspective, the construction of 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid involves sophisticated organic transformations, including spirocyclic ring formation and functional group interconversions. Advances in transition-metal-catalyzed reactions have streamlined many of these steps, making scalable synthesis feasible. For example, palladium-catalyzed coupling reactions have been employed to construct the spirocyclic core efficiently. Additionally, protecting group strategies are crucial to ensure regioselective functionalization at multiple sites within the molecule.
The pharmacokinetic properties of this compound are also under scrutiny. In vitro studies have demonstrated moderate solubility in aqueous media but variable bioavailability depending on formulation conditions. Researchers are exploring prodrug strategies to enhance oral absorption or targeted delivery systems to improve therapeutic efficacy. The carboxylic acid group provides an excellent handle for conjugation with polyethylene glycol (PEG) chains or other biocompatible polymers to extend circulation time or reduce immunogenicity.
Preclinical studies have revealed intriguing biological activities beyond its primary intended use. For instance, some derivatives show neuroprotective effects by inhibiting microglial activation or modulating neurotransmitter release. These findings open up new avenues for treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. The ability of the spirocyclic core to penetrate the blood-brain barrier has been particularly advantageous in these studies.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid. Predictive models can rapidly screen vast chemical libraries for molecules with desired physicochemical properties and predicted biological activity. This approach has led to high-throughput virtual screening campaigns that prioritize compounds for experimental validation.
In conclusion,2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid (CAS No. 1707563-47-0) represents a structurally fascinating entity with significant therapeutic potential across multiple disease areas. Its unique combination of structural features—namely the spirocyclic core,methoxyphenyl substituent,and carboxylic acid functionality—makes it an attractive scaffold for medicinal chemists seeking novel bioactive molecules. Ongoing research continues to uncover new applications and refine synthetic methodologies, positioning this compound as a cornerstone of modern drug discovery efforts.
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